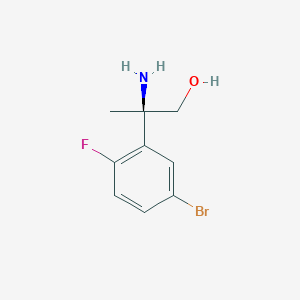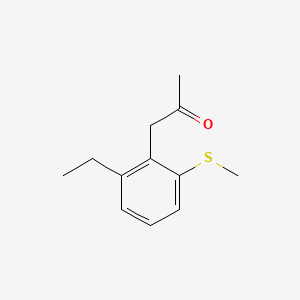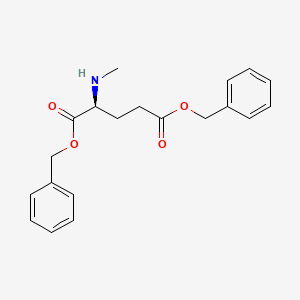
N-methyl-L-glutamic acid dibenzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-L-glutamic acid dibenzyl ester is a chemical compound derived from L-glutamic acid It is characterized by the presence of a methyl group attached to the nitrogen atom and two benzyl ester groups attached to the carboxyl groups of the glutamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-L-glutamic acid dibenzyl ester typically involves the dibenzylation of L-glutamic acid. One common method includes the reaction of L-glutamic acid with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid monohydrate. The reaction is carried out in a solvent like cyclohexane and heated under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-L-glutamic acid dibenzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound are susceptible to hydrolysis, especially under alkaline conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The benzyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of a strong base such as sodium hydroxide.
Substitution: Common reagents include nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Results in the formation of N-methyl-L-glutamic acid and benzyl alcohol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-methyl-L-glutamic acid dibenzyl ester has several applications in scientific research:
Biology: Employed in the study of protein modifications and interactions.
Industry: Utilized in the production of high-quality biologics and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-methyl-L-glutamic acid dibenzyl ester primarily involves its ability to modify proteins and peptides. The ester groups can be hydrolyzed to release the active N-methyl-L-glutamic acid, which can then interact with various molecular targets. The compound can also serve as a precursor for the synthesis of other bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-L-glutamic acid: A derivative of glutamic acid with a methyl group attached to the nitrogen atom.
L-glutamic acid diethyl ester: Another esterified form of glutamic acid, used in similar applications.
L-glutamic acid dimethyl ester: Similar to N-methyl-L-glutamic acid dibenzyl ester but with methyl ester groups instead of benzyl ester groups.
Uniqueness
This compound is unique due to its specific esterification with benzyl groups, which provides distinct chemical properties and reactivity compared to other esterified forms of glutamic acid. This uniqueness makes it particularly useful in protein modification and other specialized applications .
Eigenschaften
CAS-Nummer |
146963-41-9 |
|---|---|
Molekularformel |
C20H23NO4 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
dibenzyl (2S)-2-(methylamino)pentanedioate |
InChI |
InChI=1S/C20H23NO4/c1-21-18(20(23)25-15-17-10-6-3-7-11-17)12-13-19(22)24-14-16-8-4-2-5-9-16/h2-11,18,21H,12-15H2,1H3/t18-/m0/s1 |
InChI-Schlüssel |
LYZFIOKXCYSZDN-SFHVURJKSA-N |
Isomerische SMILES |
CN[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CNC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)

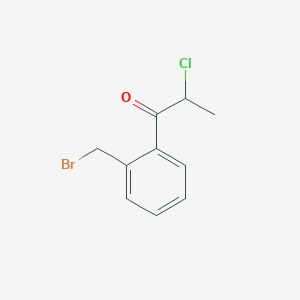

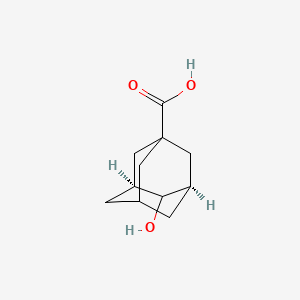
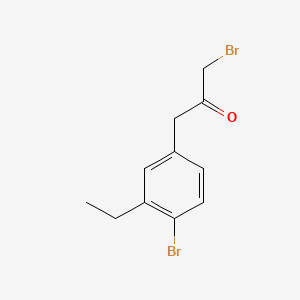

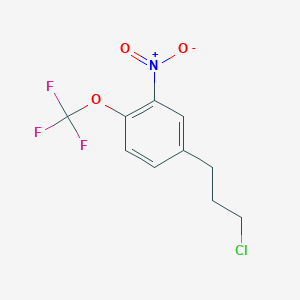
![[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)


